3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole
Overview
Description
3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12488341 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activities
3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole and its derivatives have been explored for their synthesis methods and potential antibacterial and antifungal activities. These compounds are synthesized through oxidative cyclization of appropriate 1-substituted-4-allylthiosemicarbazides and cyclization of the potassium salts of substituted dithiocarbazinic acids with hydrazine hydrate. The synthesized compounds showed promising antibacterial and antifungal effects against various microorganisms including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. Their structures were confirmed using IR, 1H-NMR, 13C-NMR, and UV spectral data along with elemental analysis (Colanceska-Ragenovic et al., 2001).
Antitumor Activities
Further research into this compound derivatives has unveiled their potential antitumor activities. By cyclizing corresponding substituted thiosemicarbazides in alkali medium and carrying out S-alkylation with various reagents, a series of these derivatives were synthesized. These compounds underwent studies to evaluate their antitumor effects, showing notable activities (Калдрикян et al., 2017).
Corrosion Inhibition
The derivatives of this compound, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have demonstrated high efficiency as corrosion inhibitors for mild steel in acidic media. Studies using electrochemical methods and weight loss measurements revealed that these compounds can achieve inhibition efficiencies up to 99% in certain acidic conditions, suggesting their significant potential in corrosion protection (Lagrenée et al., 2002).
Anticonvulsant and Antispastic Agents
5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles have been identified as selective antagonists of strychnine-induced convulsions, indicating their potential as anticonvulsant and antispastic agents. Certain derivatives were found to act functionally like glycine receptor agonists, suggesting their utility in treating conditions related to excessive neurological excitability, such as spasticity (Kane et al., 1994).
Properties
IUPAC Name |
5-(4-butoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-5-10-19-13-8-6-12(7-9-13)14-16-15(18-17-14)20-11-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCLXHWJLYYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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